(Z)-7-((diethylamino)methyl)-6-hydroxy-4-methyl-2-(pyridin-3-ylmethylene)benzofuran-3(2H)-one
Description
The compound (Z)-7-((diethylamino)methyl)-6-hydroxy-4-methyl-2-(pyridin-3-ylmethylene)benzofuran-3(2H)-one is a benzofuran-3(2H)-one derivative with a complex substitution pattern. Its structure features a diethylamino methyl group at position 7, a hydroxyl group at position 6, a methyl group at position 4, and a pyridin-3-ylmethylene moiety at position 2.
Properties
IUPAC Name |
(2Z)-7-(diethylaminomethyl)-6-hydroxy-4-methyl-2-(pyridin-3-ylmethylidene)-1-benzofuran-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-4-22(5-2)12-15-16(23)9-13(3)18-19(24)17(25-20(15)18)10-14-7-6-8-21-11-14/h6-11,23H,4-5,12H2,1-3H3/b17-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMYXGKKVHZITRM-YVLHZVERSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=C(C=C(C2=C1OC(=CC3=CN=CC=C3)C2=O)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)CC1=C(C=C(C2=C1O/C(=C\C3=CN=CC=C3)/C2=O)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-7-((diethylamino)methyl)-6-hydroxy-4-methyl-2-(pyridin-3-ylmethylene)benzofuran-3(2H)-one is a complex organic compound belonging to the benzofuran family, which is known for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, drawing on various studies and findings.
Chemical Structure and Properties
The compound features a benzofuran core structure, which is significant in medicinal chemistry due to its ability to interact with various biological targets. The presence of functional groups such as diethylamino and hydroxymethyl enhances its potential for biological activity.
1. Anticancer Activity
Research has indicated that benzofuran derivatives exhibit significant cytotoxic effects against various cancer cell lines. In particular, compounds similar to this compound have been shown to inhibit topoisomerase II, an enzyme crucial for DNA replication. This inhibition leads to antiproliferative effects in mammalian cells, making it a candidate for further development as an anticancer agent .
2. Anti-inflammatory Effects
Benzofuran derivatives are also noted for their anti-inflammatory properties. Studies have demonstrated that certain compounds can significantly reduce the production of pro-inflammatory cytokines such as TNF and IL-1, as well as inhibit NF-κB activity in macrophage cells . This suggests that this compound may possess similar anti-inflammatory capabilities.
3. Antioxidant Properties
The antioxidant activity of benzofuran derivatives has been evaluated using DPPH scavenging assays. Results indicate that compounds with structural similarities to this compound exhibit varying degrees of DPPH scavenging activity, which is crucial for combating oxidative stress in biological systems .
Table 1: Biological Activity Comparison of Benzofuran Derivatives
| Compound Name | Cytotoxicity (IC50 µM) | Anti-inflammatory Activity (%) | DPPH Scavenging Activity (%) |
|---|---|---|---|
| Compound A | 15 | 80 | 55 |
| Compound B | 10 | 75 | 60 |
| (Z)-7-Diethylaminomethyl derivative | 12 | 85 | 50 |
Note: Data are hypothetical and illustrative based on trends observed in similar studies.
The mechanisms underlying the biological activities of benzofuran derivatives often involve interactions with specific molecular targets:
- Topoisomerase Inhibition : Compounds with similar structures disrupt the function of topoisomerase II, leading to DNA damage and apoptosis in cancer cells.
- Cytokine Modulation : The anti-inflammatory effects are attributed to the downregulation of inflammatory mediators through inhibition of NF-kB signaling pathways.
- Radical Scavenging : The antioxidant properties are linked to the ability of these compounds to donate electrons and neutralize free radicals, thereby protecting cellular components from oxidative damage.
Comparison with Similar Compounds
Structural Analogues in Heterocyclic Systems
The provided evidence highlights several structurally related compounds, primarily from the pyran-2-one and benzofuran-3(2H)-one families. Key comparisons include:
Pyran-2-one Derivatives ()
- 3-[2-(4-Methoxybenzoyl)allyl]-4-hydroxy-6-methylpyran-2-one (7b) : Features a pyran-2-one core with a 4-methoxybenzoylallyl substituent. Synthesized in 48% yield (m.p. 171°C) via reflux with triethylamine and column chromatography .
- 3-(3,4-Dichlorobenzoyl)-7-methyl-3,4-dihydro-2H-pyrano[4,3-b]pyran-5-one (8c): A fused pyranopyran system with a dichlorobenzoyl group, synthesized in 53% yield (m.p. 178°C) .
Comparison with Target Compound :
- Substituents: The diethylamino methyl and pyridinylmethylene groups in the target compound may enhance solubility and metal-binding capacity compared to the methoxybenzoyl or dichlorobenzoyl groups in pyran derivatives.
Benzofuran-3(2H)-one Analogues ()
- (Z)-6-hydroxy-4-methyl-7-(piperidin-1-ylmethyl)-2-(2,3,4-trimethoxybenzylidene)benzofuran-3(2H)-one: Shares the benzofuran-3(2H)-one core but differs in substituents (piperidinylmethyl and trimethoxybenzylidene vs. diethylaminomethyl and pyridinylmethylene).
Physicochemical Properties
Functional Group Impact
- Hydroxyl Groups : The 6-hydroxy group in the target compound and analogs (e.g., 7b) may participate in hydrogen bonding, influencing solubility and biological interactions.
- Amino/Alkylamino Groups: The diethylamino methyl group likely enhances basicity and solubility in polar solvents compared to the piperidinyl or unsubstituted analogs.
- Aromatic Moieties : The pyridinylmethylene group may confer π-π stacking interactions distinct from the trimethoxybenzylidene group’s steric and electronic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
